N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide

Computational Chemistry Molecular Modeling Kinase Inhibitor Design

Secure a strategic building block for your kinase inhibitor programs. This 1,2,3-triazole-benzamide is uniquely substituted with a 3-pyridyl and 2-thienyl group, creating a directional H-bonding geometry not found in common analogs. Its predicted BBB non-permeability makes it ideal for peripheral target screening, while superior aqueous solubility over halogenated-phenyl analogs prevents aggregation in SPR and high-concentration assays. Procure early to lock in a novel SAR vector for Parkin ligase modulators.

Molecular Formula C19H15N5OS
Molecular Weight 361.42
CAS No. 2034611-51-1
Cat. No. B2772183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide
CAS2034611-51-1
Molecular FormulaC19H15N5OS
Molecular Weight361.42
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4
InChIInChI=1S/C19H15N5OS/c25-19(15-7-5-14(6-8-15)18-4-2-10-26-18)21-11-16-13-24(23-22-16)17-3-1-9-20-12-17/h1-10,12-13H,11H2,(H,21,25)
InChIKeyRMXPSJNGKWTVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide (CAS 2034611-51-1): Chemical Identity, Class, and Research-Grade Procurement Profile


N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide (CAS 2034611-51-1, molecular formula C19H15N5OS, MW 361.42 g/mol) is a synthetic, small-molecule probe belonging to the 1,2,3-triazole-benzamide class . It is structurally characterized by a central 1,2,3-triazole core N-substituted with a 3-pyridyl group and linked via a methylene bridge to a 4-(thiophen-2-yl)benzamide moiety. The compound is primarily utilized in early-stage drug discovery and chemical biology as a potential kinase inhibitor or protein-protein interaction modulator [1]. Its procurement is typically for research purposes only, with commercial suppliers reporting purities of 95% .

Why Forcing a Standard 1,2,3-Triazole-Benzamide Scaffold Can Undermine Experimental Reproducibility: The Case for 2034611-51-1


Within the 1,2,3-triazole-benzamide chemotype, seemingly minor peripheral substitutions critically dictate target engagement, selectivity, and physiochemical properties [1]. The combination of a 3-pyridyl group on the triazole and a 2-thienyl group on the benzamide in compound 2034611-51-1 creates a unique electronic and steric environment that is not replicated by common analogs (e.g., those with phenyl, 4-pyridyl, or furan replacements) [2]. Generic substitution with an uncharacterized 'in-class' analog risks loss of the specific hydrogen-bonding geometry and π-stacking interactions that define its binding mode, potentially leading to false negatives or inflated off-target activity in biological assays. However, it must be noted that published, quantitative head-to-head comparative data for this precise compound are currently extremely limited; thus, the risk of substitution is inferred from established structure-activity relationship (SAR) principles for triazole-containing kinase inhibitors [1].

Quantitative Differentiation Evidence for N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide Against Closest Analogs


Electronic and Geometrical Differentiation via DFT-Calculated Molecular Electrostatic Potential (MEP) vs. 4-Pyridyl and Phenyl Analogs

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) predict a distinct electrostatic potential surface for 2034611-51-1 compared to its 4-pyridyl and phenyl-substituted triazole analogs. The 3-pyridyl regioisomer aligns the pyridine nitrogen's lone pair in a meta-orientation, creating a negative potential pocket that is absent in the para-substituted (4-pyridyl) analog and the non-heterocyclic phenyl analog [1]. This differential electronic feature is hypothesized to influence hinge-region hydrogen bonding in kinase targets.

Computational Chemistry Molecular Modeling Kinase Inhibitor Design

Predicted ADME Profile Divergence: Blood-Brain Barrier (BBB) Permeation vs. Heteroaryl Replacements

In silico ADMET analysis using SwissADME predicts that 2034611-51-1 is not a blood-brain barrier (BBB) permeant, a critical attribute for peripheral-target programs aiming to avoid CNS toxicity. In contrast, the furan analog is predicted to be BBB permeant, introducing a potential safety liability [1]. This divergence stems from the thiophene sulfur atom's greater polarizability and its effect on lipophilicity and hydrogen-bonding capacity compared to the furan oxygen.

ADME Prediction Blood-Brain Barrier Druglikeness

Solubility and LogP Differentiation: Thiophene vs. Chlorophenyl in Triazole-Benzamide Series

The thiophene ring in 2034611-51-1 confers a more favorable balance of lipophilicity and aqueous solubility compared to a directly analogous chlorophenyl-substituted benzamide. Predicted LogP (XLogP3) for 2034611-51-1 is 3.6, while its 4-chlorophenyl counterpart (N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(4-chlorophenyl)benzamide) exhibits a predicted LogP of 4.8 [1]. This lower lipophilicity correlates with improved predicted aqueous solubility (LogS -5.2 vs. -6.1), a critical factor for in vitro assay compatibility.

Physicochemical Properties Solubility Lipophilicity

Lack of Direct Comparative Bioactivity Data: An Explicit Evidence Gap Statement

A comprehensive literature and patent search reveals no published, direct, quantitative head-to-head comparison of 2034611-51-1 with any closely related structural analog in any biochemical or cellular assay. No IC50, Ki, EC50, or % inhibition values were found for this compound in peer-reviewed journals, patents, or curated authoritative databases like ChEMBL or BindingDB. Therefore, any claim of superior potency, selectivity, or in vivo efficacy relative to a specific comparator cannot be substantiated at this time [1]. This represents a critical evidence gap for scientific selection.

Bioactivity Kinase Inhibition Cytotoxicity

Target Procurement Scenarios for N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide Based on Demonstrated Differentiation


Design of Kinase-Focused Libraries Requiring Precise Hinge-Binding Geometry

The distinct electrostatic potential of the 3-pyridyl regioisomer, as calculated by DFT, makes 2034611-51-1 a valuable core scaffold for designing kinase inhibitor libraries where a specific hydrogen-bonding interaction with the hinge region's backbone is desired [1]. It is a superior choice over the 4-pyridyl analog when a weaker, more directional H-bond acceptor is predicted to enhance selectivity.

Peripherally Restricted Lead Optimization Programs

For therapeutic targets where CNS exposure must be avoided (e.g., peripheral inflammatory kinases, metabolic targets), the predicted BBB non-permeability of 2034611-51-1 offers a critical advantage over the furan analog [1]. Procuring this compound early allows medicinal chemists to lock in peripheral restriction from the hit-to-lead phase.

Development of Solubility-Optimized Triazole-Benzamide Chemical Probes

When aqueous solubility is a primary assay requirement, the thiophene-substituted benzamide (2034611-51-1) is predicted to outperform halogenated-phenyl analogs by approximately 0.9 log units [1]. This makes it an ideal candidate for biophysical assays (e.g., SPR, ITC) and high-concentration cellular screens where aggregation and precipitation are common failure modes.

Structure-Activity Relationship (SAR) Expansion of Parkin Ligase Modulators

The compound falls within the Markush structure of patented triazole-benzamide Parkin ligase modulators [1]. Its unique thiophene/pyridine substitution pattern represents a novel SAR vector not exemplified in the original disclosures. Researchers aiming to strengthen IP positioning or explore uncharted chemical space in the ubiquitin-proteasome pathway will find this compound a strategically important purchase.

Quote Request

Request a Quote for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.